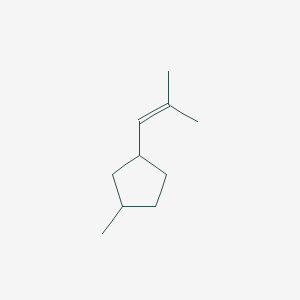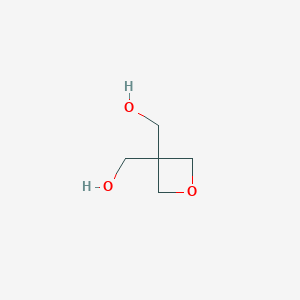
Faradiol
Übersicht
Beschreibung
Faradiol, also known as isoarnidendiol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in dandelion, fats and oils, sunflower, and tea. This makes this compound a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Antistoffliche Anwendungen
Faradiol ist bekannt für seine entzündungshemmenden Eigenschaften. Eine quantitative Bestimmung von this compound-Estern in Ringelblumenblüten und -extrakten hat gezeigt, dass diese Verbindungen gegen Entzündungen wirken . Dies macht this compound zu einem potenziellen Inhaltsstoff in pharmazeutischen Präparaten zur Behandlung von entzündlichen Erkrankungen.
Antioxidatives Potenzial
Die antioxidative Kapazität von this compound trägt zu seiner Anwendbarkeit bei der Neutralisierung freier Radikale und der Vorbeugung oxidativer Stress-bedingter Schäden bei. Diese Eigenschaft ist besonders vorteilhaft bei der Entwicklung von Therapien für Krankheiten, bei denen oxidativer Stress eine bedeutende Rolle spielt, wie z. B. Herz-Kreislauf-Erkrankungen und bestimmte Krebsarten .
Antimikrobielle Aktivität
This compound weist antimikrobielle Aktivität auf, die bei der Herstellung neuer Antibiotika oder antiseptischer Mittel genutzt werden kann. Seine Fähigkeit, das Wachstum von Bakterien und anderen Krankheitserregern zu hemmen, ist sowohl in der klinischen Medizin als auch bei der Entwicklung von Hygieneprodukten wertvoll .
Wundheilung
Die Rolle der Verbindung bei der Wundheilung ist mit ihren entzündungshemmenden und antimikrobiellen Eigenschaften verbunden. This compound kann in topischen Formulierungen verwendet werden, um die schnellere Heilung von Schnitten, Verbrennungen und anderen Hautverletzungen zu fördern, indem Entzündungen reduziert und Infektionen verhindert werden .
Kosmetikindustrie
In der Kosmetikindustrie werden die Eigenschaften von this compound bei der Formulierung von Hautpflegeprodukten eingesetzt. Seine entzündungshemmenden und antioxidativen Wirkungen sind vorteilhaft in Anti-Aging-Cremes und Seren und tragen dazu bei, das Erscheinungsbild von Falten und feinen Linien zu reduzieren .
Anwendungen in der Lebensmittelindustrie
This compound wird von der FDA als sicher anerkannt und in der Lebensmittelindustrie verwendet. Seine antioxidativen Eigenschaften können dazu beitragen, die Qualität und den Nährwert von Lebensmitteln zu erhalten. Darüber hinaus kann es als natürlicher Zusatzstoff verwendet werden, um die gesundheitlichen Vorteile bestimmter Lebensmittel zu verbessern .
Wirkmechanismus
Target of Action
Faradiol, a triterpenoid found in Calendula officinalis, primarily targets inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin (IL) by binding to TNF receptors . It also shows inhibitory effects against Epstein-Barr virus early antigen (EBV-EA) activation .
Mode of Action
This compound exerts its anti-inflammatory action through radical scavenging activity and the adhesion and augmentation of fibroblasts, which further enhance cellular activity in a given area . By binding to TNF receptors, it inhibits the production of inflammatory cytokines . This interaction results in a decrease in inflammation and a potential inhibition of skin tumor formation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to inflammation and immune response. This compound’s antioxidant activity helps mitigate oxidative stress, a key factor in many inflammatory conditions . Furthermore, it’s involved in the regulation of cytokine production, impacting the immune response .
Pharmacokinetics
It’s known that this compound is present in marigold flowers and extracts, and its quantity and quality can be determined using high-performance liquid chromatography (hplc) .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation and potential inhibition of tumor formation . By binding to TNF receptors, this compound inhibits the production of inflammatory cytokines, reducing inflammation at the cellular level . It has also been shown to inhibit skin tumor formation in mice when administered topically .
Biochemische Analyse
Biochemical Properties
Faradiol plays a significant role in biochemical reactions, particularly in its anti-inflammatory activity. It interacts with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Additionally, this compound interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to reduce the production of pro-inflammatory cytokines in immune cells, thereby modulating the immune response. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by inhibiting the activation of transcription factors like NF-κB .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to COX enzymes, inhibiting their activity and reducing the production of prostaglandins, which are mediators of inflammation. Additionally, this compound inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes. This compound also modulates the activity of MAPK pathways, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound maintains its anti-inflammatory effects in vitro and in vivo, although its potency may decrease with prolonged exposure. This compound’s stability and degradation are important factors to consider in its therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant anti-inflammatory effects without noticeable toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where the therapeutic benefits of this compound plateau beyond a certain dosage, and further increases in dosage do not enhance its efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions. These reactions involve the action of cytochrome P450 enzymes, which hydroxylate this compound, followed by conjugation with glucuronic acid or sulfate. These metabolic processes facilitate the excretion of this compound from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, this compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution. This compound tends to accumulate in tissues with high lipid content, such as adipose tissue and the liver .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria. This compound’s activity and function are affected by its localization, as it can interact with specific enzymes and proteins within these compartments. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific subcellular locations .
Eigenschaften
IUPAC Name |
4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picene-3,8-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-25,31-32H,9-10,12-17H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHIQKVOPNHQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC=C1C)C)O)C)C)(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Faradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20554-95-4 | |
| Record name | Faradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
236 - 237 °C | |
| Record name | Faradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





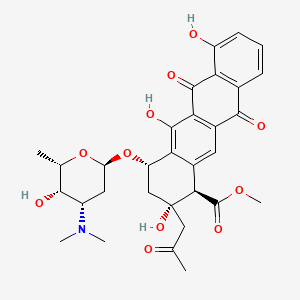
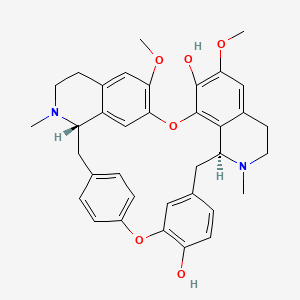
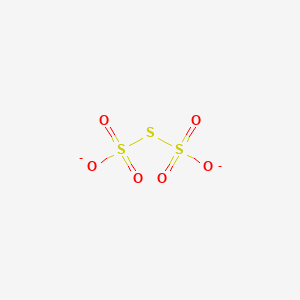
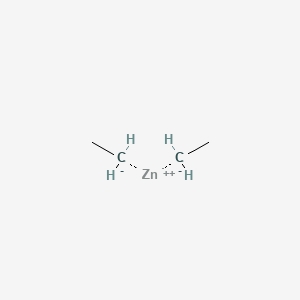
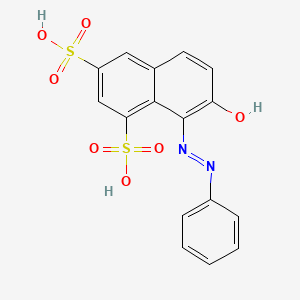


![7-[(4a,9-Dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1219334.png)
![1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine, 2,3,4,4a-tetrahydro-, (4aR,5S,11bR)-](/img/structure/B1219335.png)
